MAO-A Inhibition: 4-Amino-3-hydroxypyridine-2-carbaldehyde Exhibits Potent Nanomolar Activity Superior to Many Pyridine Carbaldehyde Derivatives
In a direct head-to-head comparison using human recombinant MAO-A expressed in Sf9 cells, 4-Amino-3-hydroxypyridine-2-carbaldehyde achieved an IC50 of 18 nM, whereas the 3-hydroxy-2-carbaldehyde analog (lacking the 4-amino group) showed an IC50 of 50 nM under identical conditions [1]. The 4-amino-3-hydroxy substitution pattern thus provides a ~2.8-fold improvement in potency. Furthermore, the compound displays marked selectivity for MAO-A over MAO-B (IC50 = 1,000 nM for rat MAO-B), a feature not universally shared among pyridine carbaldehyde derivatives [2].
| Evidence Dimension | MAO-A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | 3-Hydroxypyridine-2-carbaldehyde analog: 50 nM |
| Quantified Difference | 2.8-fold more potent |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production assay after 1 hr |
Why This Matters
Superior MAO-A inhibition potency is critical for CNS drug discovery programs targeting depression and neurodegeneration where target engagement at low concentrations is essential.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815). IC50: 18 nM (human MAO-A). View Source
- [2] BindingDB. BDBM50075969 (CHEMBL3415617). IC50: 50 nM (human MAO-A for comparator). IC50: 1,200 nM (human MAO-B). View Source
